methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a tetrahydro-pyridine ring. The structure includes a pyridin-3-yl substituent at the 4-position of the imidazopyridine core and a methyl benzoate group linked via a carboxamide bridge.
The pyridin-3-yl group may contribute to π-π stacking interactions in biological targets, a feature shared with other kinase inhibitors containing aromatic substituents .
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 2-[(4-pyridin-3-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H19N5O3/c1-28-19(26)14-6-2-3-7-15(14)24-20(27)25-10-8-16-17(23-12-22-16)18(25)13-5-4-9-21-11-13/h2-7,9,11-12,18H,8,10H2,1H3,(H,22,23)(H,24,27) |
InChI Key |
OWNYVZJZJKNJKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CN=CC=C4)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of a pyridine aldehyde with a benzene-1,2-diamine or pyridine-2,3-diamine in the presence of an oxidizing agent like ceric ammonium nitrate (CAN) and hydrogen peroxide (H₂O₂) to form the imidazo[4,5-c]pyridine core . This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to interact with biopolymers in living organisms, potentially inhibiting the function of enzymes or receptors involved in microbial growth . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis or protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Imidazopyridine Cores
Key Observations:
- Bioavailability: The methyl benzoate group in the target compound may offer better cell permeability than the carboxylic acid derivative in , which could ionize at physiological pH, reducing passive diffusion .
- Target Specificity: The bromo-substituted imidazo[4,5-b]pyridine () demonstrates kinase inhibitory activity, suggesting that the imidazopyridine scaffold itself is critical for binding ATP pockets. However, the target compound’s pyridin-3-yl group may confer distinct selectivity profiles compared to the bromo and piperazine substituents in 10d .
- Synthetic Complexity: Multi-component reactions (e.g., in ) are common in synthesizing complex heterocycles. The target compound’s synthesis likely requires similar strategies, though its amide linkage and ester group may necessitate orthogonal protection-deprotection steps .
Heterocyclic Compounds with Diverse Cores
The pyranopyrazole-oxazine hybrid in highlights structural diversity in heterocyclic drug discovery. While unrelated in core structure to the target compound, it underscores the importance of substituent placement:
- Electron-Withdrawing Groups (EWGs): The methoxyphenyl group in ’s compound enhances stability via resonance effects, akin to the pyridin-3-yl group in the target compound .
- Biological Targets: Pyranopyrazole derivatives often target enzymes like cyclooxygenase, whereas imidazopyridines are more associated with kinase or GPCR modulation .
Pharmacological and Physicochemical Properties
Biological Activity
Methyl 2-({[4-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure
The compound features a benzoate moiety linked to an imidazo-pyridine structure, which is crucial for its biological interactions. The structural formula can be represented as follows:
Anticancer Activity
Numerous studies have indicated that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit tubulin polymerization and induce cell cycle arrest in cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.08 - 12.07 | Tubulin polymerization inhibition |
| Compound B | 73 - 84 | Antiproliferative activity |
| Methyl derivative | TBD | TBD |
Anti-inflammatory Effects
The compound has shown potential in reducing inflammatory responses. For example, imidazoquinolinamine derivatives have been reported to modulate immune responses by acting on adenosine receptors (A3AR), leading to decreased inflammation in various models.
Case Study:
A study investigating the effects of a related imidazoquinoline compound on LPS-induced inflammation in microglial cells demonstrated a significant reduction in pro-inflammatory cytokines. This suggests that this compound may share similar pathways.
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Receptor Interaction: Binding to specific receptors involved in cell signaling and inflammation.
- Enzyme Inhibition: Inhibiting enzymes that contribute to cancer cell proliferation and survival.
- Cell Cycle Modulation: Inducing cell cycle arrest in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
